[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid [Isopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13398200
InChI: InChI=1S/C13H16F3NO2/c1-9(2)17(8-12(18)19)7-10-4-3-5-11(6-10)13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,18,19)
SMILES: CC(C)N(CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O
Molecular Formula: C13H16F3NO2
Molecular Weight: 275.27 g/mol

[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13398200

Molecular Formula: C13H16F3NO2

Molecular Weight: 275.27 g/mol

* For research use only. Not for human or veterinary use.

[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid -

Specification

Molecular Formula C13H16F3NO2
Molecular Weight 275.27 g/mol
IUPAC Name 2-[propan-2-yl-[[3-(trifluoromethyl)phenyl]methyl]amino]acetic acid
Standard InChI InChI=1S/C13H16F3NO2/c1-9(2)17(8-12(18)19)7-10-4-3-5-11(6-10)13(14,15)16/h3-6,9H,7-8H2,1-2H3,(H,18,19)
Standard InChI Key KSRFTMHDXPRGHB-UHFFFAOYSA-N
SMILES CC(C)N(CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O
Canonical SMILES CC(C)N(CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

[Isopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid is systematically named 2-[propan-2-yl-[[3-(trifluoromethyl)phenyl]methyl]amino]acetic acid under IUPAC nomenclature. Its structure integrates a benzyl ring substituted at the 3-position with a trifluoromethyl group (CF3-\text{CF}_3), an isopropylamino group (N(CH(CH3)2)-\text{N}(\text{CH}(\text{CH}_3)_2)), and an acetic acid moiety (CH2COOH-\text{CH}_2\text{COOH}).

Table 1: Key molecular descriptors

PropertyValue
Molecular FormulaC13H16F3NO2\text{C}_{13}\text{H}_{16}\text{F}_{3}\text{NO}_{2}
Molecular Weight275.27 g/mol
IUPAC Name2-[propan-2-yl-[[3-(trifluoromethyl)phenyl]methyl]amino]acetic acid
SMILESCC(C)N(CC1=CC(=CC=C1)C(F)(F)F)CC(=O)O
InChIKeyKSRFTMHDXPRGHB-UHFFFAOYSA-N

The trifluoromethyl group confers electron-withdrawing properties, enhancing the compound’s lipophilicity and resistance to oxidative degradation. The acetic acid moiety introduces polarity, potentially enabling salt formation or hydrogen-bonding interactions in biological systems.

Synthesis and Manufacturing Processes

Synthetic Routes

While no explicit synthesis protocols for [isopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid are publicly documented, analogous compounds provide insights into plausible pathways. A key intermediate, 3-(trifluoromethyl)cinnamic acid, is often synthesized via Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the trifluoromethylbenzyl group .

For example, Patent WO2010128388A2 details the preparation of 3-[3-(trifluoromethyl)phenyl]-2-propen-l-ol—a structurally related compound—through a multi-step process:

  • Mixed anhydride formation: Reacting 3-(trifluoromethyl)cinnamic acid with ethyl chloroformate in toluene at 5C-5^\circ \text{C} to 10C-10^\circ \text{C} in the presence of triethylamine.

  • Reduction: Treating the anhydride with aqueous sodium borohydride in tetrahydrofuran to yield the allylic alcohol .

Adapting this methodology, [isopropyl-(3-trifluoromethyl-benzyl)-amino]-acetic acid could hypothetically be synthesized via:

  • Step 1: Alkylation of 3-(trifluoromethyl)benzyl chloride with isopropylamine.

  • Step 2: Subsequent coupling with bromoacetic acid under basic conditions.

Table 2: Hypothetical synthesis parameters

StepReagents/ConditionsPurpose
13-(Trifluoromethyl)benzyl chloride, isopropylamine, K2_2CO3_3, DMF, 80°CBenzyl-amine bond formation
2Bromoacetic acid, NaH, THF, 0°C–25°CAcetic acid side-chain addition

Physicochemical Properties

Stability and Solubility

The compound’s stability is influenced by the trifluoromethyl group, which reduces electron density on the benzyl ring, minimizing electrophilic aromatic substitution. Storage recommendations for similar compounds suggest refrigeration (2C–8C2^\circ \text{C}–8^\circ \text{C}) in airtight containers protected from light and moisture.

Solubility profiles are theorized based on structural analogs:

  • Lipophilicity: LogP ≈ 2.5 (estimated via Crippen’s fragmentation method), indicating moderate membrane permeability.

  • Aqueous solubility: Limited (<1 mg/mL at pH 7.4) due to the hydrophobic trifluoromethyl and isopropyl groups.

CompoundTargetIC50_{50} (nM)Source
3-(Trifluoromethyl)cinnamic acidCyclooxygenase-2 (COX-2)320
(R)-CinacalcetCalcium-sensing receptor46

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